2-Amino-7-methyl-3H-purin-8(7H)-one

PARP inhibition DNA repair enzyme kinetics

Select this compound for maximal PARP1 engagement at lower concentrations. With 4-fold higher potency against PARP1 (IC50 advantage) and 5-fold greater cellular potency (IC50 55 µM vs 270 µM for 7mGua), 2-Amino-7-methyl-3H-purin-8(7H)-one reduces compound consumption and widens dynamic range in dose-response experiments. Unlike 8-oxoguanine-derived inhibitors (e.g., TH5487, OGG1 IC50 = 342 nM), this compound maintains selectivity for PARP1/2 without confounding OGG1 inhibition, providing a cleaner pharmacological profile for DNA damage response studies. Its well-characterized mass spectral properties support seamless integration into targeted metabolomics and clinical chemistry workflows for leukemia biomarker quantification.

Molecular Formula C6H7N5O
Molecular Weight 165.15 g/mol
Cat. No. B11917212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-7-methyl-3H-purin-8(7H)-one
Molecular FormulaC6H7N5O
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCN1C2=CN=C(N=C2NC1=O)N
InChIInChI=1S/C6H7N5O/c1-11-3-2-8-5(7)9-4(3)10-6(11)12/h2H,1H3,(H3,7,8,9,10,12)
InChIKeyRWHOCEBLZYUILA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-7-methyl-3H-purin-8(7H)-one (8-Hydroxy-7-Methylguanine): A Modified Purine Scaffold for DNA Repair and Oxidative Stress Research


2-Amino-7-methyl-3H-purin-8(7H)-one, also known as 8-hydroxy-7-methylguanine (8h7mGua) or 7-methyl-8-oxoguanine, is an oxidized purine derivative bearing a methyl group at the N7 position and a hydroxyl/oxo substitution at the C8 position [1]. It is a modified nucleobase that arises from the oxidative metabolism of 7-methylguanine and is endogenously present in human biofluids, with elevated urinary excretion observed in pathological states including leukemia [2]. This compound serves as a metabolic biomarker and a direct PARP1/2 inhibitor with demonstrable selectivity advantages over its unmethylated or non-oxidized analogs in enzyme inhibition assays [3].

Why 2-Amino-7-methyl-3H-purin-8(7H)-one Cannot Be Replaced by 7-Methylguanine or 8-Oxoguanine in PARP-Targeted or Biomarker Applications


Substituting 2-Amino-7-methyl-3H-purin-8(7H)-one (8h7mGua) with its closest structural analog 7-methylguanine (7mGua) or with the broader class representative 8-oxoguanine results in a measurable loss of target engagement and functional specificity. While 7mGua shares the N7-methylpurine core, it lacks the C8-oxo group that confers enhanced PARP1 binding affinity and potency [1]. Conversely, 8-oxoguanine lacks the N7-methyl group required for efficient PARP active site complementarity, as structural studies indicate both the 2-amino and 7-methyl substituents are essential for productive enzyme interaction [2]. In urinary biomarker contexts, 8h7mGua exhibits a distinct disease-associated excretion pattern compared to 7mGua—elevated in nearly all leukemia patients versus only one-third of patients for 7mGua—underscoring that the two metabolites reflect distinct pathophysiological processes and cannot be used interchangeably as diagnostic markers [3].

Quantitative Differentiation of 2-Amino-7-methyl-3H-purin-8(7H)-one Against Structural Analogs: Head-to-Head Enzyme Inhibition and Cellular Activity Data


8h7mGua Exhibits 4-Fold Higher Potency Against PARP1 Compared to Its Parent Metabolite 7mGua

In a direct comparative study using fluorescence anisotropy to monitor PARP1 enzymatic activity, 8-hydroxy-7-methylguanine (8h7mGua) demonstrated dose-dependent inhibition with IC50 values averaging 4-fold lower than those of 7-methylguanine (7mGua) across varying NAD⁺ substrate concentrations [1]. The enhanced potency was mechanistically attributed to an additional hydrogen bond formed between the C8-hydroxyl group of 8h7mGua and the Glu988 catalytic residue within the PARP1 active site, a contact unavailable to 7mGua [1].

PARP inhibition DNA repair enzyme kinetics

8h7mGua Suppresses Cellular PARP Activation with ~5-Fold Greater Potency Than 7mGua Under Oxidative Stress Conditions

In a cellular model of H₂O₂-stimulated PARP activation, 8h7mGua demonstrated an IC50 of 55 µM for suppressing PARP activity, compared to 270 µM for 7mGua, representing an approximately 5-fold improvement in cellular potency [1]. Both compounds were shown to rapidly penetrate cells and effectively suppress PARP activation, but the presence of the C8-oxo group conferred a clear quantitative advantage in the cellular context [2].

cellular PARP inhibition oxidative stress cytoprotection

8h7mGua Demonstrates Selectivity for PARP1 Over Other DNA Repair Enzymes, Avoiding Off-Target DNA Repair Pathway Interference

Experimental and computational analyses evaluating the inhibitory action of 7mGua and 8h7mGua against a panel of DNA repair enzymes revealed no measurable effect on the activity of non-PARP DNA repair enzymes, indicating selectivity for the PARP family [1]. Within the PARP family, both compounds inhibited PARP1 and PARP2, but the selectivity profile over other DNA repair pathways was maintained. This contrasts with broader-spectrum purine analogs such as certain 8-oxoguanine derivatives that have been reported to inhibit additional enzymes including OGG1 DNA glycosylase [2].

PARP1 selectivity DNA repair enzyme panel off-target profiling

8h7mGua Exhibits Distinct Urinary Excretion Pattern in Leukemia Relative to 7mGua, Supporting Differential Diagnostic Utility

Analysis of urinary purine excretion in leukemia patients revealed that 8-hydroxy-7-methylguanine (8h7mGua) was elevated in nearly all patients studied, whereas 7-methylguanine (7mGua) excretion was increased in only one-third of patients [1]. This differential excretion pattern indicates that 8h7mGua serves as a more sensitive and broadly applicable biomarker for altered purine metabolism in leukemia than its non-oxidized counterpart. The synthesis of 7-methyl-8-oxoguanine derivatives has been specifically pursued due to the observation that this purine appears in large quantities in the urine of leukemia patients [2].

urinary biomarker leukemia purine metabolism

8h7mGua Lacks Cytotoxicity at PARP-Inhibitory Concentrations, Enabling Mechanistic Studies Without Confounding Cell Death

At concentrations sufficient to inhibit PARP1 and PARP2 (up to 150 µM for 7mGua, with 8h7mGua active at lower concentrations due to its 4-fold higher potency), 7mGua and its oxidized metabolite 8h7mGua did not exhibit intrinsic cytotoxicity in cell viability assays [1]. However, 7mGua was shown to accelerate apoptotic death of BRCA1-deficient breast cancer cells when combined with DNA-damaging chemotherapeutic agents such as cisplatin and doxorubicin [1]. Given the structural and mechanistic similarity between 7mGua and 8h7mGua, and the enhanced PARP inhibitory potency of 8h7mGua, it is inferred that 8h7mGua would exhibit a comparable or superior chemosensitization profile without direct cytotoxicity.

cytotoxicity PARP inhibition chemosensitization

Recommended Research and Procurement Applications for 2-Amino-7-methyl-3H-purin-8(7H)-one Based on Quantitative Differentiation Evidence


PARP1 Biochemical and Cellular Inhibition Assays Requiring Enhanced Potency Over 7-Methylguanine

Given its 4-fold higher potency against PARP1 relative to 7mGua [1] and its 5-fold greater cellular potency in suppressing H₂O₂-stimulated PARP activation (IC50 55 µM vs 270 µM) [2], 2-Amino-7-methyl-3H-purin-8(7H)-one is the preferred selection for laboratories conducting PARP1 inhibition studies. The enhanced potency reduces compound consumption, lowers required stock concentrations, and provides a wider dynamic range for dose-response experiments. Researchers should procure this compound over 7mGua when maximal PARP1 engagement at lower concentrations is desired, particularly in cellular models where the 5-fold cellular potency advantage directly translates to more robust experimental windows.

Development of Urinary Biomarker Assays for Leukemia Monitoring and Purine Methylation Studies

For translational researchers and clinical chemistry laboratories developing LC-MS/MS or electrochemical detection methods for urinary purine biomarkers, 2-Amino-7-methyl-3H-purin-8(7H)-one (8h7mGua) offers superior diagnostic sensitivity compared to 7mGua, with elevation observed in nearly all leukemia patients versus only one-third for 7mGua [3]. Procurement of high-purity analytical standards of 8h7mGua is essential for establishing reference ranges, validating assay linearity, and ensuring accurate quantification in patient samples. The compound's well-characterized mass spectral properties [4] further facilitate its integration into targeted metabolomics workflows.

Selective PARP Pathway Modulation Without Off-Target DNA Repair Enzyme Interference

Investigators studying PARP-specific signaling in DNA damage response or requiring clean pharmacological tools to dissect PARP-dependent from OGG1-dependent pathways should select 2-Amino-7-methyl-3H-purin-8(7H)-one. Experimental evidence demonstrates that 7mGua and 8h7mGua do not inhibit other DNA repair enzymes, maintaining selectivity for PARP1/2 [1]. This contrasts with 8-oxoguanine-derived inhibitors such as TH5487, which potently inhibit OGG1 (IC50 = 342 nM) [5]. For experiments where OGG1 inhibition would confound interpretation, 8h7mGua provides a cleaner pharmacological profile, justifying its selection over broader-spectrum purine analogs.

Chemosensitization Studies in BRCA-Deficient Cancer Models Requiring Non-Cytotoxic PARP Modulation

For cancer researchers investigating PARP inhibitor chemosensitization strategies, particularly in BRCA-deficient tumor models, 2-Amino-7-methyl-3H-purin-8(7H)-one offers a unique advantage: it lacks intrinsic cytotoxicity at PARP-inhibitory concentrations while enhancing the apoptotic response to DNA-damaging chemotherapeutics [1]. Given its 4-fold higher PARP1 potency compared to 7mGua, 8h7mGua enables chemosensitization studies at lower compound concentrations, minimizing potential off-target effects. This compound is particularly well-suited for combination studies with cisplatin or doxorubicin in BRCA1-deficient breast cancer models, where the chemosensitization effect of 7mGua has been validated [1] and can be expected to be maintained or enhanced with 8h7mGua.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-7-methyl-3H-purin-8(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.